molecular formula C17H16BrN5O2 B3002846 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005292-28-3

4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B3002846
CAS No.: 1005292-28-3
M. Wt: 402.252
InChI Key: QKBREFIOJKAZCL-UHFFFAOYSA-N
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Description

4-Bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the para-position. The benzamide is linked via a methylene bridge to a 1H-tetrazole ring, which is further substituted with a 4-ethoxyphenyl group. This structure combines aromatic, electron-withdrawing (bromine), and electron-donating (ethoxy) groups, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBREFIOJKAZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that incorporates a bromine atom, a tetrazole ring, and a benzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrN5OC_{15}H_{16}BrN_{5}O, with a molecular weight of 402.2 g/mol. The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, enhancing its potential interactions with biological targets.

PropertyValue
Molecular Formula C₁₅H₁₆BrN₅O
Molecular Weight 402.2 g/mol
CAS Number 1005292-28-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to modulate the activity of various biological targets. This mechanism is crucial for its application in drug design, particularly for compounds aimed at treating cancer and inflammatory diseases.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival. For instance, studies have shown that related compounds can inhibit HSET (KIFC1), a protein essential for centrosome clustering in cancer cells, leading to multipolar mitotic spindles and subsequent cell death .

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of enzymes, thereby inhibiting their function. This property is particularly valuable in developing drugs targeting specific pathways in cancer and other diseases.

Study 1: Anticancer Effects

In a study focusing on the anticancer effects of tetrazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Study 2: Mechanistic Insights

Another research effort investigated the mechanistic insights into how this compound interacts with HSET proteins. Fluorescence microscopy revealed that treatment with the compound resulted in increased multipolarity in centrosome-amplified human cancer cells, confirming its role as an effective inhibitor .

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameAntitumor ActivityEnzyme Inhibition
This compound HighModerate
3-bromo-N-(4-methoxyphenyl)benzamide ModerateLow
3-bromo-N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzamide HighHigh

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tetrazole-linked benzamide derivatives. Key structural analogs and their properties are summarized below:

Table 1: Structural Comparison of Tetrazole-Linked Benzamide/Sulfonamide Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Benzamide-tetrazole 4-Br, 4-ethoxyphenyl ~401.23 Not reported -
3ab (Sulfonylated tetrazole) Sulfonyl-tetrazole 4-Ethoxyphenyl, butanenitrile 336.11 128.8–130.2
4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide Benzenesulfonamide-tetrazole 4-Br, 3-fluorophenyl 412.24 Not reported
5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Benzamide-tetrazole 5-Br, 3-Cl-4-methoxyphenyl, tetrazol-1-yl ~434.70 Not reported
Key Observations:

Substituent Position and Electronic Effects: The bromine atom in the target compound (para-position on benzamide) contrasts with analogs like the 5-bromo substitution in ’s compound, which may alter electronic distribution and steric interactions in binding environments.

Tetrazole position: The target compound’s tetrazole is linked at the 5-position (1H-tautomer), while ’s analog uses the 1-position (2H-tautomer), affecting ring planarity and reactivity.

Physical and Spectral Properties

Table 2: Comparative Spectral Data
Compound IR (C=O, cm⁻¹) $ ^1H $-NMR Features HRMS (Observed) Reference
Target Compound Not reported Expected: δ 7.3–8.3 (Ar-H), δ 4.5 (CH₂) Not reported -
8a () 1679, 1605 δ 2.49 (CH₃), δ 7.47–8.39 (Ar-H) 415 (M++1)
3ab () Not reported δ 1.36 (CH₃), δ 4.35 (CH₂), δ 7.50–8.35 (Ar-H) 336.1127
  • Melting Points : Sulfonylated tetrazoles (e.g., 3ab) exhibit higher melting points (~128–130°C) than nitrile or ester derivatives, suggesting stronger intermolecular forces.
  • Spectral Trends: Aromatic proton signals in $ ^1H $-NMR (δ 7.3–8.3) are consistent across analogs, while substituents like ethoxy (δ 1.36–4.35) or methyl (δ 2.49) provide diagnostic peaks.

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